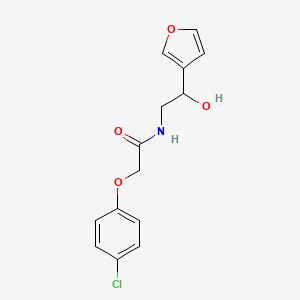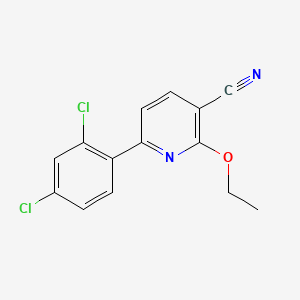![molecular formula C17H29ClN4O2 B2548734 Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride CAS No. 2361634-65-1](/img/structure/B2548734.png)
Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related tert-butyl compounds involves various strategies. For instance, the preparation of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles is achieved through the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride, with regioselectivity influenced by the reaction media . Another approach uses tert-butyl isocyanide in an Ugi reaction to prepare dihydropyrazolo[1,5-a]pyrazine diones, showcasing the versatility of tert-butyl amides in cyclization reactions . Additionally, the use of tert-butyl as a protecting group for pyrazoles is demonstrated, which is relevant for the synthesis of tert-butyl substituted pyrazines .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds can be complex, with the tert-butyl group influencing the overall conformation and reactivity. For example, the asymmetric synthesis of a tert-butyl substituted piperidine dicarboxylate, an intermediate for nociceptin antagonists, involves diastereoselective reduction and isomerization steps to achieve the desired stereochemistry . This highlights the importance of stereochemistry in the synthesis of such compounds.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted compounds can vary widely. The papers describe reactions such as cyclization, condensation, and isomerization, which are fundamental in the synthesis of complex molecules. The neighboring-group-assisted cleavage of tert-butyl amides is a notable reaction that demonstrates the reactivity of tert-butyl groups in facilitating transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of the tert-butyl group and the overall molecular structure. For instance, the crystallization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate in the monoclinic system with specific unit cell parameters indicates the impact of the tert-butyl group on the solid-state structure . The intermolecular interactions and crystal packing can affect the compound's solubility, stability, and reactivity.
Relevant Case Studies
While the papers do not provide direct case studies on the compound , they do offer insights into the synthesis and characterization of structurally related compounds. For example, the biological evaluation of tert-butyl substituted piperazine carboxylate for antibacterial and anthelmintic activity provides a glimpse into the potential applications of such compounds in medicinal chemistry .
Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis of Pyrazole Derivatives: Pyrazole derivatives are synthesized through reactions involving tert-butylhydrazine hydrochloride, leading to compounds that have shown a wide range of biological activities. These activities highlight the potential use of such derivatives in developing novel antibacterial agents (P. Pollock & K. P. Cole, 2014; M. Martins et al., 2012).
- Development of Heterocyclic Amino Acids: Novel heterocyclic amino acids have been synthesized, demonstrating the versatility of related compounds in creating building blocks for further chemical synthesis. These efforts contribute to a broader understanding of chemical synthesis processes and the potential for creating diverse molecular structures (Gita Matulevičiūtė et al., 2021).
Biological Activity and Applications
- Antibacterial and Antifungal Properties: Research into pyrazolone analogues based on piperidine fused pyrazolone core has explored their potential as novel antibacterial agents. This indicates the role of such compounds in developing new treatments against bacterial infections (P. S. Pradeep Kumar et al., 2022).
- Antitumor Agents: Benzimidazole derivatives, including those synthesized from tert-butyl-3-methyl-1H-pyrazol-5-amine, have been evaluated for their antitumor properties, showing activity against a range of cancer cell lines. This suggests potential applications in cancer research and therapy development (R. Abonía et al., 2011).
Chemical Properties and Reactivity
- Reactivity Studies: The reactivity of compounds structurally related to tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate hydrochloride has been a subject of study, providing insights into their chemical behavior and potential applications in synthesizing novel compounds (L. Mironovich & D. Shcherbinin, 2014).
properties
IUPAC Name |
tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2.ClH/c1-12-19-15(13-5-7-18-8-6-13)14-11-20(9-10-21(12)14)16(22)23-17(2,3)4;/h13,18H,5-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKYAZLXMFBMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCN(C2)C(=O)OC(C)(C)C)C3CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate;hydrochloride | |
CAS RN |
2361634-65-1 |
Source


|
| Record name | tert-butyl 3-methyl-1-(piperidin-4-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2548651.png)
![8-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2548652.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)


![1-[2-(Benzyloxy)-5-methylphenyl]ethan-1-one](/img/structure/B2548658.png)
![(1R*,5S*)-7-benzyl-3-oxa-7-azabicyclo[3.3.0]octan-2-one](/img/structure/B2548662.png)
![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)
![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)



![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)
![5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2548674.png)